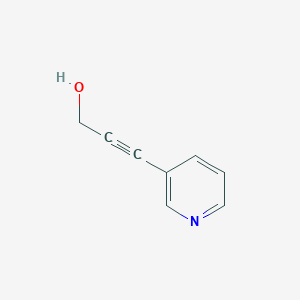

3-(3-吡啶基)-2-丙炔-1-醇

概述

描述

3-(3-Pyridyl)-2-propyn-1-ol is a compound that contains a pyridine ring. Pyridine is a basic heterocyclic organic compound similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another method involves the use of copper catalysis and activation by lithium fluoride or magnesium chloride . The synthesis of 2-substituted pyridines can be achieved by exchanging acetic anhydride for DMF in the second step .Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using various techniques. For instance, the bond lengths of certain pyridine derivatives have been reported, such as an N4–N5 bond length of approximately 1.10 Å, a C3–N4 bond length of 1.48 to 1.51 Å, a C2–C3 bond length of 1.54 to 1.53 Å, and a C1–C2 bond length of 1.53 Å .Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, N-(3-pyridyl)nitramine can be rearranged under the influence of concentrated sulphuric acid, forming N-(3-pyridyl)hydroxylamine as an intermediate . Other reactions include the cross-coupling of aryl bromides with 2-pyridyl, 3-pyridyl aluminum reagents in the presence of Pd (OAc) 2 and (o-tolyl) 3 P .Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be determined using various techniques. For example, bond lengths can be measured, and the stability of the compounds can be assessed .科学研究应用

吡啶烷醇的自组装研究

- 由Lomas、Adenier和Cordier(2006)进行的研究探讨了吡啶烷醇的自组装行为,包括类似于3-(3-吡啶基)-2-丙炔-1-醇的化合物。他们发现这些化合物可以形成开放二聚体、环状二聚体、三聚体和四聚体,根据烷基链的位置和长度会有所变化。这项研究有助于了解这些化合物在溶液中的分子相互作用和自组装倾向 (Lomas, Adenier, & Cordier, 2006)。

金属配合物的发光性质

- Burin等人(2012)的研究调查了锂、锌和钪1-(2-吡啶基)萘酚配合物的合成和发光性质,与3-(3-吡啶基)-2-丙炔-1-醇密切相关。发现这些化合物具有光致发光性质,并且它们在OLED器件中的应用显示出蓝绿色发射的潜力,突显了它们在照明和显示技术中的实用性 (Burin et al., 2012)。

在荧光衍生物合成中的应用

- 由Funayama、Satoh和Miura(2005)进行的研究展示了类似于3-(3-吡啶基)-2-丙炔-1-醇的化合物在合成荧光二氢呋喃衍生物中的应用。这涉及一种独特的反应过程,有望在新荧光材料的开发中具有应用前景 (Funayama, Satoh, & Miura, 2005)。

催化和聚合

- Lee等人(2017)的研究探讨了使用与3-(3-吡啶基)-2-丙炔-1-醇相关的配体的铁(III)配合物的催化活性。他们发现这些配合物在ε-己内酯的环氧丙烷聚合中是有效的催化剂,表明在聚合物合成和工业催化中具有潜在应用 (Lee等人,2017)。

有机合成中的新反应性

- Giomi、Alfini和Brandi(2008)报告了1-(2-吡啶基)-2-丙烯-1-醇的独特反应性,这是一种结构类似于3-(3-吡啶基)-2-丙炔-1-醇的化合物。这种反应性被用于某些化合物中硝基团的金属无催化还原为氨基功能,揭示了有机合成中功能团转化的新途径 (Giomi, Alfini, & Brandi, 2008)。

作用机制

The mechanism of action of pyridine derivatives can vary depending on the specific compound and its biological activity. For instance, 9-(3-pyridyl) noscapine has been found to disrupt the structural integrity of tubulin without strongly inhibiting tubulin assembly, contributing to its antiproliferative activity .

安全和危害

未来方向

Research on pyridine derivatives is ongoing, with potential applications in various fields. For instance, pyridine derivatives have been studied for their potential role in cancer chemoprevention . Additionally, the development of new synthetic strategies and the exploration of novel biological activities of pyridine derivatives are areas of active research .

属性

IUPAC Name |

3-pyridin-3-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVLSQCXDBMEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2355108.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2355109.png)

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2355112.png)

![N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2355113.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide](/img/structure/B2355116.png)

![5-fluoro-6-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2355121.png)